molecular formula C7H13F3N2 B13974084 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine

Cat. No.: B13974084
M. Wt: 182.19 g/mol
InChI Key: RHPCKYJCXRRZSS-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is a chemical compound that features a trifluoromethyl group attached to a piperidine ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine typically involves the reaction of piperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with a trifluoromethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine
  • 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine
  • 1,1,1-trifluoro-N-(piperidin-2-ylidene)methanamine

Uniqueness

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the piperidine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11-12H,1-5H2

InChI Key

RHPCKYJCXRRZSS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC(F)(F)F

Origin of Product

United States

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